molecular formula C13H11ClN2O3 B1407705 Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate CAS No. 1246636-79-2

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate

Cat. No.: B1407705
CAS No.: 1246636-79-2
M. Wt: 278.69 g/mol
InChI Key: NGOZQBYSVAZWAZ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate” is an organic compound with the molecular formula C13H11ClN2O3 . It is an intermediate in the synthesis of Azoxystrobin, a strobilurin fungicide .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The process begins with the activation of a base catalyst through calcining, grinding, and heating. Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate is then substituted with 4,6-dichloropyrimidine in the presence of the activated catalyst. The product of this substitution reaction, methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, is then dealcoholized to obtain the final product .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H11ClN2O3 .


Chemical Reactions Analysis

“this compound” is an intermediate in the synthesis of Azoxystrobin . The specific chemical reactions involved in its formation and subsequent use in the synthesis of Azoxystrobin are not detailed in the search results.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 278.69 g/mol . Other physical and chemical properties such as density, boiling point, and refractive index are also provided .

Scientific Research Applications

Synthesis and Antibacterial Activity

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate and similar compounds have been synthesized and evaluated for in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A. This demonstrates the compound's potential in developing new antibacterial agents (Desai et al., 2001).

Synthesis of Azoxystrobin

This compound has been used in the synthesis of azoxystrobin, a new fungicide. The process involves several chemical reactions, starting from 2-Hydroxyphenylacetic and leading to the formation of azoxystrobin, showcasing its role in agricultural chemical synthesis (Pi Hong-jun, 2007).

Fungicidal Activity

This compound derivatives have been synthesized and showed moderate fungicidal activity against Rhizoctonia solani, an important plant pathogen. This suggests its potential use in plant protection (Liu et al., 2014).

Antitumor Activity

Compounds synthesized from this chemical have exhibited potent anticancer activity. They have shown promising results against human cancer cell lines, indicating their potential in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Safety and Hazards

“Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate” may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. If skin irritation or rash occurs, medical advice or attention should be sought . Other hazard statements are provided .

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. This compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics . The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, this compound can modulate cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can lead to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. Additionally, this compound can bind to DNA and other nucleic acids, potentially affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or moisture . Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological functions. At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dose level must be reached before significant biological effects occur. Additionally, chronic exposure to high doses can lead to adverse effects, including organ damage and impaired metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, binding to plasma proteins can affect its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Localization to these organelles can influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

methyl 2-[4-(6-chloropyrimidin-4-yl)oxyphenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-18-13(17)6-9-2-4-10(5-3-9)19-12-7-11(14)15-8-16-12/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZQBYSVAZWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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